molecular formula C5H6FN3 B1337574 6-Fluoropyridine-2,3-diamine CAS No. 60186-26-7

6-Fluoropyridine-2,3-diamine

Cat. No.: B1337574
CAS No.: 60186-26-7
M. Wt: 127.12 g/mol
InChI Key: OCAHJYPQETZMIC-UHFFFAOYSA-N
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Description

6-Fluoropyridine-2,3-diamine is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the sixth position and amino groups at the second and third positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridine-2,3-diamine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, resulting in the formation of 2-fluoro-3-bromopyridine . Subsequent reduction and amination steps yield this compound.

Industrial Production Methods: Industrial production of fluorinated pyridines often employs high-temperature fluorination reactions using complex metal fluorides such as aluminum fluoride and copper fluoride at temperatures ranging from 450 to 500°C . These methods are optimized for higher yields and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

6-Fluoropyridine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2,3-diamine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the fluorine atom enhances the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability. The amino groups facilitate binding to enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the amino groups, resulting in different reactivity and applications.

    3-Fluoropyridine: Similar to 2-Fluoropyridine but with the fluorine atom at the third position.

    2,6-Difluoropyridine: Contains two fluorine atoms, leading to distinct chemical properties and uses.

Uniqueness: 6-Fluoropyridine-2,3-diamine is unique due to the combination of fluorine and amino groups on the pyridine ring, which imparts specific reactivity and potential for diverse applications in various fields .

Biological Activity

6-Fluoropyridine-2,3-diamine is a fluorinated derivative of pyridine characterized by the presence of a fluorine atom at the 6-position and amino groups at the 2 and 3 positions. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique biological activities and potential therapeutic applications.

  • Chemical Formula : C5H6F2N4
  • Molecular Weight : Approximately 156.12 g/mol
  • Structure : The arrangement of functional groups in this compound enhances its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Oxidative Stress Induction : At elevated concentrations, this compound can induce oxidative stress in cellular systems, potentially leading to cytotoxic effects. This aspect is crucial for understanding its safety profile in therapeutic applications.
  • Pharmacological Interactions : The compound's ability to interact with various biological molecules suggests potential roles as a pharmacological agent. Its interactions with enzymes and receptors are areas of active research, contributing to its pharmacodynamic profile.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of fluorine enhances the compound's binding affinity to biological targets by modifying its electronic properties. This alteration can lead to improved metabolic stability and bioavailability compared to non-fluorinated analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antibacterial properties.
  • Toxicity Assessment : In vitro assays demonstrated that high concentrations of the compound could lead to increased reactive oxygen species (ROS) production in liver cells, indicating potential hepatotoxicity at elevated doses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Fluoropyridine-2,3-diamineFluorine at position 5Different reactivity and biological profile
6-Chloropyridine-2,3-diamineChlorine instead of fluorineVariations in antimicrobial activity
2-Amino-6-fluoropyridineAmino group at position 2Distinct pharmacological interactions

This table illustrates how variations in structure influence the biological activity and reactivity of these compounds.

Properties

IUPAC Name

6-fluoropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAHJYPQETZMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483654
Record name 2,3-Diamino-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-26-7
Record name 6-Fluoro-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60186-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diamino-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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